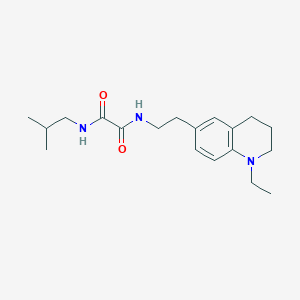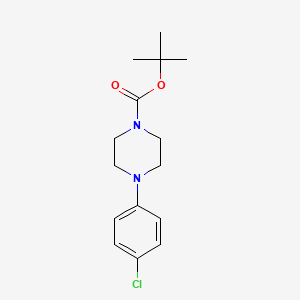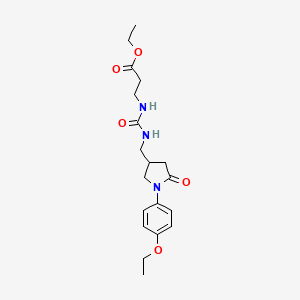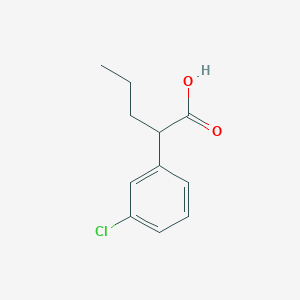![molecular formula C21H20N6O B2522372 N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide CAS No. 1105221-83-7](/img/structure/B2522372.png)
N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N'-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide" is a derivative of the pyrazolo[3,4-d]pyrimidin-4-one family, which is known for its potential biological activities, including anticancer properties. The structure of this compound suggests that it may have significant interactions with various biological targets due to the presence of multiple functional groups that are common in pharmacologically active molecules .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the initial formation of a pyrazole ring, which is then further elaborated to form the pyrimidin-4-one core. For example, the synthesis can start from a simple amino pyrazole carboxylate, which upon hydrolysis and subsequent reactions with different reagents, can yield various substituted pyrazolo[3,4-d]pyrimidin-4-ones . The specific synthesis route for "this compound" is not detailed in the provided papers, but it likely follows similar synthetic strategies involving multiple steps of functionalization and condensation reactions.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction . These techniques allow for the determination of the molecular geometry, electronic structure, and confirmation of the synthesized compounds' identity. The presence of dimethylphenyl and methylbenzohydrazide groups in the compound suggests a complex molecular geometry that could be studied using similar methods to understand its three-dimensional conformation and potential binding modes with biological targets.
Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidin-4-ones can undergo various chemical reactions, including cycloadditions, to form novel isoxazolines and isoxazoles . They can also participate in condensation reactions with aromatic aldehydes to yield substituted derivatives . The reactivity of the compound can be inferred to be high, given the presence of reactive functional groups that can engage in multiple types of chemical transformations, potentially leading to a diverse array of biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like dimethylphenyl and methylbenzohydrazide can affect the compound's solvation energy, planarity, and overall stability in solution . Additionally, the electronic properties, such as the energy values of sigma to sigma* and sigma to pi* transitions, can provide insights into the compound's reactivity . Theoretical calculations, such as DFT, can be used to predict these properties and understand the compound's behavior in biological systems .
科学的研究の応用
Anticancer Activities
Researchers have synthesized a series of compounds related to pyrazolo[3,4-d]pyrimidine, investigating their potential anticancer activities. For instance, compounds have been tested against the MCF-7 human breast adenocarcinoma cell line, with some showing potent inhibitory activity. Notably, certain derivatives displayed significant antitumor activities, suggesting their potential as novel therapeutic agents for cancer treatment (Khaled R. A. Abdellatif et al., 2014). Further studies on pyrazolo[3,4-d]pyrimidin-4-yloxy derivatives demonstrated marked anticancer activity against breast carcinoma, non-small cell lung cancer, and human colorectal adenocarcinoma cell lines, highlighting the compounds' potential as EGFR-TK inhibitors (M. Abdelgawad et al., 2016).
Antimicrobial and Antibacterial Properties
Compounds based on pyrazolo[3,4-d]pyrimidine have also been evaluated for their antimicrobial and antibacterial potentials. Some studies have synthesized novel derivatives and assessed their activity against various bacterial strains, showing good to excellent antimicrobial activity. This suggests their potential application in developing new antimicrobial agents to combat resistant bacterial infections (P. P. Deohate et al., 2020). Additionally, novel pyrazole derivatives, including those with pyrazolo[4,3-d]-pyrimidine structures, have been characterized and evaluated for their in vitro antimicrobial and anticancer activities, further emphasizing the versatility and potential therapeutic uses of these compounds (H. Hafez et al., 2016).
将来の方向性
作用機序
Target of Action
The primary target of N’-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
N’-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in the G1 phase . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Result of Action
The result of the action of N’-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is the significant inhibition of cell growth in various cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression and apoptosis within HCT cells .
特性
IUPAC Name |
N'-[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-13-5-4-6-16(8-13)21(28)26-25-19-18-11-24-27(20(18)23-12-22-19)17-9-14(2)7-15(3)10-17/h4-12H,1-3H3,(H,26,28)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKGZRMEBSMIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(1,1-Difluoroethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2522292.png)


![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2522296.png)

![N-benzyl-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2522299.png)

![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2522303.png)
![[(3S,4S)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol](/img/structure/B2522304.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2522306.png)
![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522307.png)
